molecular formula C11H11ClF3NO B1416027 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine CAS No. 2229203-79-4

3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine

Cat. No. B1416027
CAS RN: 2229203-79-4
M. Wt: 265.66 g/mol
InChI Key: WOMDFFPOZUWQKZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate . This compound is used in laboratory chemicals .


Synthesis Analysis

There are studies on the synthesis of similar compounds. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate has been analyzed . The molecular formula for this compound is C8H3ClF3NS .


Chemical Reactions Analysis

There are studies on the chemical reactions of similar compounds. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate has a refractive index of 1.5875-1.5925 @ 20°C and appears colorless to yellow to brown or pale pink .

Scientific Research Applications

Organic Synthesis Applications

  • Pyrrolidines Synthesis: Pyrrolidines, which include compounds like 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine, are used in the synthesis of heterocyclic organic compounds. They have applications in medicine and industry, for example, as dyes or agrochemical substances (Żmigrodzka et al., 2022).
  • Synthesis of Polysubstituted Pyrrolines: These compounds are synthesized via one-pot coupling processes and have potential use in chemical synthesis (Clique et al., 2002).

Medicinal Chemistry Applications

  • Pyrrolidine-Appended Quinoline Derivatives: These derivatives have shown promise in in silico studies for binding with enzymes like α-amylase and α-glucosidase, suggesting potential for medicinal applications (Kumar et al., 2020).
  • Antibacterial Activity: Novel pyrrolidine derivatives have been evaluated for their antimicrobial activity, demonstrating potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).

Materials Science Applications

  • Polyamide-Imides Synthesis: These polymers, derived from compounds like 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine, are used for creating materials with outstanding solubility, thermal stability, and low refractive indexes. They find applications in advanced material manufacturing (Shockravi et al., 2009).

Safety and Hazards

The safety data sheet for 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenoxy]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c12-10-2-1-7(5-9(10)11(13,14)15)17-8-3-4-16-6-8/h1-2,5,8,16H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMDFFPOZUWQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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